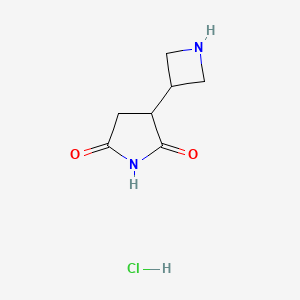

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

Description

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2. It is a derivative of azetidine and pyrrolidine, featuring a unique structure that combines these two heterocyclic compounds. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Properties

IUPAC Name |

3-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWZSUODLIAEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes and signaling pathways .

Comparison with Similar Compounds

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:

Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar biological activities.

Pyrrolidine derivatives: Compounds with the pyrrolidine ring also show comparable pharmacological properties.

The uniqueness of 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride lies in its combined azetidine and pyrrolidine structure, which imparts distinct chemical and biological properties.

Biological Activity

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 155.62 g/mol. Its structure consists of an azetidine ring fused with a pyrrolidine-2,5-dione moiety, which contributes to its distinct chemical properties and biological activities.

Antimicrobial Activity

Research indicates that 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride exhibits promising antibacterial and antifungal properties. Preliminary studies suggest its effectiveness against various bacterial strains, including Gram-positive pathogens. The compound's mechanism of action appears to involve interactions with specific enzymes or receptors, potentially leading to the inhibition of bacterial growth or biofilm formation.

Comparative Antimicrobial Efficacy

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride | Azetidine and pyrrolidine rings | Antimicrobial activity against certain bacterial strains |

| Spiro-azetidin-2-one derivatives | Spirocyclic structures with azetidine | Antimicrobial properties |

| Pyrrolidine derivatives | Composed solely of pyrrolidine rings | Various pharmacological effects |

The biological activity of this compound is thought to stem from its ability to bind to various molecular targets within microbial cells. This binding can modulate enzyme activities or alter cellular signaling pathways, leading to antibacterial effects. Notably, studies have shown that the presence of nitrogen heteroatoms in the compound's structure enhances its antimicrobial activity compared to similar compounds lacking these features.

Anticancer Potential

In addition to its antimicrobial properties, 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has been investigated for potential anticancer applications. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other pyrrolidine derivatives. The compound's unique structure allows it to interact with cancer-related pathways, potentially leading to therapeutic effects against various cancer types.

Case Studies and Research Findings

- Antimicrobial Studies : A library of pyrrolidine-2,3-dione scaffolds was synthesized, showing enhanced antimicrobial activity. Compounds similar to 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride displayed improved efficacy against biofilms formed by resistant bacterial strains .

- Synergistic Effects : Research has indicated that certain derivatives exhibit synergistic effects when combined with existing antibiotics like vancomycin, significantly reducing the minimum biofilm eradication concentration (MBEC) required for effective treatment .

- In Vitro Testing : In vitro studies have demonstrated that compounds derived from the pyrrolidine family can effectively inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing pyrrolidine-2,5-dione with an azetidine moiety. A common approach is nucleophilic substitution or coupling reactions, such as reacting azetidine derivatives with activated pyrrolidine-dione precursors. Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- pH adjustment : Hydrochloride salt formation requires stoichiometric HCl addition under anhydrous conditions.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (<2%).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect degradation products.

- Elemental analysis : Validates stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

Answer: The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4) compared to the free base. Stability studies (25°C, 48 hrs) show <5% degradation in PBS, but acidic conditions (pH <3) accelerate hydrolysis. Use buffered solutions (pH 6–7) for long-term storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for azetidine-pyrrolidine coupling reactions?

Answer:

- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps.

- Isotopic labeling : Use ¹⁵N-labeled azetidine to track nitrogen incorporation into the pyrrolidine ring.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict transition states and activation energies .

Q. What computational strategies aid in predicting biological activity or metabolic pathways?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like GABA receptors (ΔG < −8 kcal/mol indicates strong binding).

- ADMET prediction : SwissADME or ADMETLab2.0 estimates metabolic stability (e.g., CYP450 interactions) and blood-brain barrier permeability .

Q. How should researchers design experiments to evaluate neuroprotective or antidepressant potential?

Answer:

- In vitro models : Primary neuron cultures (rat cortical neurons) treated with glutamate-induced oxidative stress; measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).

- In vivo models : Murine forced swim test (FST) for antidepressant activity; dose-response studies (1–10 mg/kg, i.p.) with positive controls (e.g., fluoxetine) .

Q. How can contradictory data in pharmacological studies be resolved?

Answer:

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using R or Python to identify outliers.

- Dose recalibration : Adjust concentrations to account for batch-to-batch variability in compound purity.

- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects masking primary mechanisms .

Q. What stereochemical considerations are critical in synthesizing enantiopure derivatives?

Answer:

Q. How do interaction studies with biological membranes inform formulation strategies?

Answer:

- Liposome binding assays : Measure partitioning into DMPC/DMPG liposomes via fluorescence quenching.

- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts gastrointestinal absorption.

- Dynamic Light Scattering (DLS) : Assess aggregation in serum-containing media to optimize nanoparticle formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.